ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an indole moiety, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by the formation of the triazine ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylates: These compounds share the indole moiety and have shown antiviral activity.
Thiazole derivatives: Compounds with thiazole rings are known for their antimicrobial and anticancer properties.
Triazine derivatives: These compounds are used in various applications, including as herbicides and pharmaceuticals.
Uniqueness
Ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate is a complex chemical compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Compound Overview
The compound features a unique structure that includes:
- Thiazole and Triazine Rings : These heterocyclic structures are known for their diverse biological activities.
- Sulfanyl Group : Often associated with antimicrobial properties.
- Alkene Substituent : The prop-2-en-1-yl group may contribute to its reactivity and biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of thiazoles and triazines have shown efficacy against various cancer cell lines:
These findings suggest that this compound may possess similar anticancer properties due to its structural similarities.
Antimicrobial Activity
The compound's sulfanyl group indicates potential antimicrobial properties. Research on related compounds has demonstrated effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
These results highlight the potential of the compound in combating bacterial infections.
Other Biological Activities
Compounds with similar structures have also been reported to exhibit:
- Antioxidant Activity : Protecting cells from oxidative stress.
- Anti-inflammatory Effects : Reducing inflammation in various models.
A study demonstrated that thiazole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .
Synthesis and Evaluation
A recent study synthesized derivatives of thiazole and evaluated their biological activities. The synthesized compounds were tested for their antiproliferative effects on cancer cell lines and showed promising results:
- Synthesis Method : The compounds were synthesized using a multi-step approach involving condensation reactions between appropriate precursors.
- Biological Testing : The antiproliferative activity was assessed using MTT assays across multiple cancer cell lines.
The study found that certain modifications to the thiazole ring enhanced activity significantly, indicating structure–activity relationships (SAR) that could guide future drug design efforts .
Toxicity Studies
Preliminary toxicity studies on related thiazole compounds suggest low acute toxicity profiles, making them suitable candidates for further development. The LD50 values were significantly higher than those of conventional chemotherapeutics, indicating a favorable safety margin .
Properties
Molecular Formula |
C23H24N6O3S2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H24N6O3S2/c1-5-12-29-15-11-9-8-10-14(15)17-19(29)25-23(28-27-17)33-16(6-2)20(30)26-22-24-13(4)18(34-22)21(31)32-7-3/h5,8-11,16H,1,6-7,12H2,2-4H3,(H,24,26,30) |
InChI Key |
MNKTZTXSGHHQFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2 |
Origin of Product |
United States |
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